molecular formula C17H18N2O4S B229628 N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide

Cat. No. B229628
M. Wt: 346.4 g/mol
InChI Key: HSJMOXVYDYWJGK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide, commonly known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

DBH exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication, cell cycle progression, and protein synthesis. It also induces apoptosis, a process of programmed cell death, in cancer cells, leading to their elimination.
Biochemical and Physiological Effects:
DBH has been shown to induce changes in various biochemical and physiological parameters, including oxidative stress, mitochondrial dysfunction, and inflammation. These effects are believed to contribute to its anticancer and antifungal activities.

Advantages and Limitations for Lab Experiments

DBH offers several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in water and other common solvents can pose challenges in experimental design and data interpretation.

Future Directions

There are several potential future directions for DBH research, including the development of new synthetic methods to improve yield and purity, the identification of novel targets for its pharmacological effects, and the evaluation of its efficacy in preclinical and clinical trials. Additionally, its potential applications in other fields, such as agriculture and environmental science, warrant further investigation.

Synthesis Methods

DBH can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl hydrazide with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure DBH.

Scientific Research Applications

DBH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of novel therapeutic agents.

properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O4S/c1-12-3-6-15(7-4-12)24(20,21)19-18-13(2)14-5-8-16-17(11-14)23-10-9-22-16/h3-8,11,19H,9-10H2,1-2H3/b18-13-

InChI Key

HSJMOXVYDYWJGK-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC3=C(C=C2)OCCO3

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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